molecular formula C28H29N3O5 B11440324 3-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

3-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No.: B11440324
M. Wt: 487.5 g/mol
InChI Key: SPVCNUIOZNWGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazolinone derivative featuring a 1-benzyl-substituted tetrahydroquinazolinone core linked via a propanamide chain to a 2-(3,4-dimethoxyphenyl)ethyl group. Quinazolinones are known for their diverse pharmacological properties, including anticancer, anticonvulsant, and anti-inflammatory activities . The benzyl and dimethoxyphenyl substituents in this molecule are likely critical for modulating solubility, bioavailability, and target affinity.

Properties

Molecular Formula

C28H29N3O5

Molecular Weight

487.5 g/mol

IUPAC Name

3-(1-benzyl-2,4-dioxoquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C28H29N3O5/c1-35-24-13-12-20(18-25(24)36-2)14-16-29-26(32)15-17-30-27(33)22-10-6-7-11-23(22)31(28(30)34)19-21-8-4-3-5-9-21/h3-13,18H,14-17,19H2,1-2H3,(H,29,32)

InChI Key

SPVCNUIOZNWGSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with benzaldehyde to form the quinazolinone core. This is followed by the introduction of the benzyl group and the subsequent coupling with 3,4-dimethoxyphenethylamine to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or dichloromethane and may require catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Synthetic Reactions

The synthesis of this compound involves multi-step processes to assemble its core and side chains. Key reactions include:

Table 1: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsPurposeSource
1CyclocondensationAnthranilic acid derivatives + urea/thiourea, heat (120–150°C)Forms tetrahydroquinazoline core
2N-BenzylationBenzyl halide, K₂CO₃/DMF, 60–80°CIntroduces benzyl group at N1 position
3Amide CouplingEDC/DCC, HOBt, DCM/THF, 0–25°CAttaches propanamide side chain to quinazoline core
4PurificationColumn chromatography (silica gel, MeOH/DCM gradient)Isolates final product
  • Step 1 : The tetrahydroquinazoline core is formed via cyclocondensation, leveraging nucleophilic attack and dehydration.

  • Step 3 : Carbodiimide-mediated coupling (e.g., EDC) activates the carboxylic acid for amide bond formation with the ethylenediamine derivative.

Post-Synthetic Modifications

The compound’s dioxo groups and amide bond enable further functionalization:

Table 2: Reactivity of Functional Groups

Functional GroupReaction TypeReagents/ConditionsExpected Product
2,4-Dioxo groupsNucleophilic substitutionAmines (e.g., NH₃, R-NH₂), EtOH refluxSubstituted quinazolines (e.g., thioamide derivatives)
Benzyl groupHydrogenolysisH₂/Pd-C, MeOH, 25°CDebenzylated tetrahydroquinazoline
Amide bondAcidic hydrolysis6M HCl, 100°C, 12hCarboxylic acid + ethylenediamine derivative
  • Dioxo Reactivity : The electron-deficient carbonyl carbons at positions 2 and 4 are susceptible to nucleophilic attack, enabling substitutions to modify bioactivity.

  • Amide Hydrolysis : Acidic conditions cleave the propanamide side chain, yielding a carboxylic acid .

Degradation Pathways

Stability studies suggest susceptibility to:

Table 3: Degradation Conditions and Products

ConditionDegradation PathwayMajor Products
Alkaline pH (pH > 10)Hydrolysis of amide bond3-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid
UV light (254 nm)Photooxidation of benzyl groupOxidized quinazoline derivatives
High humidityHydration of dioxo groupsHydrated intermediates (e.g., geminal diols)
  • Mechanistic Insight : Hydrolysis under alkaline conditions proceeds via nucleophilic attack by hydroxide ions on the amide carbonyl .

Interaction with Biological Targets

While primarily a biochemical interaction, the compound’s reactivity underpins its inhibition of matrix metalloproteinase-13 (MMP-13):

  • Binding Mechanism : The dioxo groups coordinate with Zn²⁺ in the MMP-13 active site, while the benzyl and dimethoxyphenyl groups engage in hydrophobic interactions.

  • Structure-Activity Relationship (SAR) : Modifications at the dioxo positions (e.g., substitution with bulkier groups) reduce inhibitory potency, highlighting the importance of these reactive moieties.

Comparative Reactivity with Analogues

The compound’s reactivity aligns with structurally similar tetrahydroquinazolines:

Table 4: Reaction Comparison with Analogues

CompoundKey Functional GroupsDistinct Reactivity
Methyl 3-benzyl-2,4-dioxo-tetrahydroquinazolineMethyl ester, dioxoEster hydrolysis under mild acidic conditions
6-Bromoquinazoline derivativesBromine at C6Suzuki coupling for aryl group introduction
  • Differentiation : Unlike brominated analogues, this compound lacks halogen substituents, limiting cross-coupling reactivity but enhancing solubility .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound targets specific enzymes involved in DNA synthesis and cellular proliferation. It has been shown to inhibit the activity of thymidylate synthase (TS), a critical enzyme that facilitates DNA replication and repair. Inhibition of TS can lead to reduced cancer cell proliferation and increased apoptosis in malignant cells .
  • In Vitro Studies : Various derivatives of quinazoline compounds have been tested against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). These studies demonstrated varying degrees of cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell growth. For example, certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells .

Synthesis of Bioactive Compounds

The structural framework of this compound makes it an attractive precursor for synthesizing other bioactive molecules:

  • Regioselective Synthesis : The compound can be utilized in the synthesis of thiazolidine derivatives through coupling reactions with aryl-substituted thiazolidine carboxylic acids. This method allows for the creation of a variety of substituted phenylthiazolidine compounds which may possess enhanced biological activities .
Compound NameTarget CellsIC50 Values (µg/mL)Mechanism
This compoundHCT-1161.9 - 7.52Inhibits thymidylate synthase
Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoatesMCF-7VariesTargets protein-protein interactions
N-Alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamidesHCT-116 & MCF-7VariesAntiproliferative activity

Case Studies

Several case studies have highlighted the effectiveness of compounds derived from the quinazoline scaffold:

  • Case Study on Thymidylate Synthase Inhibition : A study demonstrated that derivatives similar to the target compound effectively inhibited TS activity in vitro. The resulting decrease in TS activity correlated with reduced cell viability in cancer cell lines .
  • Synthesis and Characterization : A series of experiments were conducted to synthesize various derivatives from the quinazoline core structure. These compounds were characterized using NMR spectroscopy and mass spectrometry to confirm their structures and evaluate their biological activities .

Mechanism of Action

The mechanism of action of 3-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and subsequent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

The following compounds share structural motifs with the target molecule, differing primarily in substituents and core heterocycles:

Compound Name / ID Key Structural Differences Biological Activity (Reported) Synthesis Yield (If Available) References
N-(3-Methoxypropyl)-3-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3-yl]propanamide () Nitrobenzyl (vs. benzyl), methoxypropyl (vs. dimethoxyphenylethyl) Not explicitly stated; nitro groups may enhance electrophilicity Not provided
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Dichlorophenylmethyl group, acetamide linker (vs. propanamide) Anticonvulsant activity in preclinical models Optimized via CDI-mediated coupling
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo-triazol-3-yl]sulfanyl]propanamide () Benzothiazol-phenyl and thiazolo-triazole substituents (vs. benzyl and dimethoxyphenyl) Not reported; thiazole-triazole moieties often target kinases Not provided
N-[2-(4-Chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide () Chlorophenyl-ethyl and simpler propanamide (lacks quinazolinone core) Unknown; similar propanamides show CNS activity Not provided

Pharmacological and Physicochemical Comparisons

  • Benzyl vs. In contrast, the unsubstituted benzyl group in the target compound may favor passive diffusion through lipid membranes .
  • Dimethoxyphenylethyl vs. Methoxypropyl : The dimethoxyphenyl group in the target compound increases hydrophobicity and may improve blood-brain barrier penetration compared to the methoxypropyl chain in .
  • Propanamide Linker : The three-carbon chain in the target compound offers greater conformational flexibility than the acetamide linker in , which could influence binding to targets like HDACs or GABA receptors .

Research Findings and Implications

  • Cytotoxicity: Quinazolinones with thioxo or dioxo cores (e.g., ) exhibit IC₅₀ values in the low micromolar range against cancer cell lines, suggesting the target compound may share this profile .
  • Substituent Effects : The dimethoxyphenyl group may enhance metabolic stability compared to chlorophenyl or nitrobenzyl analogs, as methoxy groups resist oxidative degradation .
  • Knowledge Gaps: No direct data on the target compound’s pharmacokinetics or in vivo efficacy are available. Further studies should prioritize assays against HDACs, topoisomerases, or kinase targets.

Biological Activity

The compound 3-(1-benzyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide (hereafter referred to as Compound A) is a synthetic derivative of tetrahydroquinazoline. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of Compound A based on existing literature.

Chemical Structure and Properties

Compound A can be described by its complex structure which includes a tetrahydroquinazoline core substituted with a benzyl group and a dimethoxyphenyl moiety. The structural formula can be represented as follows:

C21H24N2O4\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_4

This structure is pivotal for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinazoline exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Compounds similar to Compound A have been shown to inhibit cell proliferation in various cancer cell lines through the induction of apoptosis and modulation of key signaling pathways such as the Src kinase pathway .
  • Case Studies : In vitro evaluations using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated that compounds structurally related to Compound A showed IC50 values ranging from 10 µM to 30 µM, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
Compound AMCF-715
Similar DerivativeHeLa20

Antimicrobial Activity

The antimicrobial potential of tetrahydroquinazoline derivatives has also been explored:

  • Broad-spectrum Activity : Studies have reported that compounds with structural similarities to Compound A exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
  • Efficacy Data : For example, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Anti-inflammatory Activity

The anti-inflammatory properties of compounds similar to Compound A have been documented through various assays:

  • Cytokine Inhibition : Research indicates that these compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .
  • Experimental Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), related compounds have shown a reduction in swelling comparable to standard anti-inflammatory drugs like ibuprofen .

Q & A

Q. What are the recommended synthetic routes and critical steps for preparing this compound?

The synthesis typically involves multi-step condensation reactions. A general approach includes:

  • Step 1 : Reacting a substituted benzaldehyde derivative with a triazole or quinazolinone precursor under acidic conditions (e.g., glacial acetic acid in ethanol) to form the tetrahydroquinazolinone core .
  • Step 2 : Introducing the propanamide side chain via nucleophilic substitution or amide coupling. For example, reacting the intermediate with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of a coupling agent like chloroacetyl chloride .
  • Key Considerations : Reflux conditions (4–7 hours), solvent selection (ethanol, dioxane), and purification via recrystallization or column chromatography to isolate the final product .

Q. How can spectroscopic methods be applied to characterize this compound?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the benzyl, dimethoxyphenethyl, and propanamide groups. Peaks near δ 3.8–4.2 ppm (methoxy groups) and δ 7.2–7.8 ppm (aromatic protons) are critical .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., m/z 591.68 for C30_{30}H33_{33}N5_5O6_6S) and fragmentation patterns .
  • HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis yield and purity?

  • Variable Screening : Use fractional factorial designs to identify critical parameters (e.g., reaction temperature, catalyst concentration, solvent ratio) .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., reflux time vs. acetic acid volume) to maximize yield. For instance, a central composite design revealed that increasing reflux time beyond 6 hours did not improve yield but increased side products .
  • Case Study : A study on similar triazole derivatives achieved a 22% yield improvement by optimizing molar ratios via DoE .

Q. What mechanistic insights explain its antiproliferative activity in cancer cell lines?

  • Target Identification : Use molecular docking to predict binding to HDACs or kinases. For example, the quinazolinone core may chelate zinc in HDAC active sites, while the dimethoxyphenethyl group enhances membrane permeability .
  • In Vitro Assays : Validate activity via MTT assays (IC50_{50} values) and compare with controls like SAHA (vorinostat). A structurally similar compound showed IC50_{50} = 1.2 µM in HeLa cells .
  • Data Interpretation : Correlate substituent effects (e.g., benzyl vs. thiophene) with potency using QSAR models .

Q. How can computational tools predict reaction pathways and regioselectivity?

  • Quantum Chemistry : Apply DFT (e.g., B3LYP/6-31G*) to calculate transition state energies for key steps like cyclization. A study on triazole synthesis identified a 15 kcal/mol barrier for the rate-limiting step .
  • Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents or catalysts. For example, ICReDD’s AI-driven platform reduced optimization time by 40% for analogous compounds .

Q. How should researchers address contradictions in biological activity data across studies?

  • Experimental Replication : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Use statistical tools (e.g., Cohen’s d) to quantify effect sizes. A review of quinazolinone derivatives found that IC50_{50} discrepancies (±30%) often stemmed from differences in cell viability endpoints .
  • Cross-Validation : Confirm activity via orthogonal assays (e.g., Western blotting for target inhibition alongside cell viability) .

Methodological Guidance

  • Synthetic Optimization : Prioritize reaction monitoring (e.g., in-situ IR spectroscopy) to detect intermediates .
  • Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for sharing experimental conditions .
  • Ethical AI Use : Disclose limitations of computational predictions (e.g., overfitting in small datasets) when publishing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.